molecular formula C10H10ClN3O B1488767 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine CAS No. 1111698-32-8

6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine

Cat. No.: B1488767
CAS No.: 1111698-32-8
M. Wt: 223.66 g/mol
InChI Key: IFYZTAAHUJQXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

One study focused on the crystal and molecular structures of related compounds, emphasizing the significant role of hydrogen-bonding interactions in stabilizing layer structures within the crystal formations. This research provides a foundation for understanding the structural characteristics and potential applications of 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine in materials science and crystallography (Odell et al., 2007).

Chemical Synthesis and Reactivity

Another area of application is in the domain of chemical synthesis, where the reactivity of halogenated pyrimidines with nucleophiles has been explored. For instance, transformations in reactions of heterocyclic halogen compounds with nucleophiles have been investigated, demonstrating the potential for creating new chemical entities and exploring ring transformations, which can be foundational in the development of pharmaceuticals and agrochemicals (Hertog et al., 2010).

Biological Activity

Research into compounds structurally related to this compound has shown pronounced antituberculous effects, highlighting the potential for this and similar compounds to be developed as therapeutic agents. The synthesis and biological activity exploration of these compounds are crucial in the search for new treatments for infectious diseases (Erkin & Krutikov, 2007).

Antimicrobial and Anticancer Potential

Furthermore, the synthesis and characterization of derivatives related to this compound have indicated their potential in antimicrobial and anticancer activity. This underscores the importance of such compounds in medical research, aiming to discover new treatments for cancer and infections (Mathew & Ezhilarasi, 2021).

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYZTAAHUJQXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.